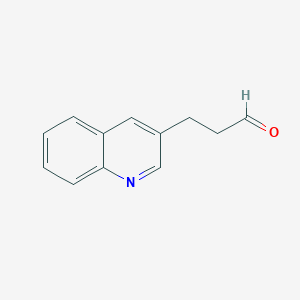

3-(Quinolin-3-yl)propanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-3-ylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFJXZHEKHZBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625545 | |

| Record name | 3-(Quinolin-3-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439107-12-7 | |

| Record name | 3-(Quinolin-3-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiling and Advanced Chemical Transformations of 3 Quinolin 3 Yl Propanal

Reactivity at the Aldehyde Functional Group

The propanal side chain is a versatile handle for a variety of chemical modifications. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophiles, and its susceptibility to changes in oxidation state.

The aldehyde functionality of 3-(Quinolin-3-yl)propanal readily participates in classic carbonyl chemistry, including nucleophilic addition and condensation reactions. These transformations are fundamental for carbon-carbon bond formation and the construction of more complex molecular scaffolds.

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aldehyde with a ketone. In a reaction analogous to that of quinoline-3-carbaldehyde, this compound can react with various ketones (e.g., acetophenone (B1666503) derivatives) to form α,β-unsaturated ketones, commonly known as chalcones. nih.gov These reactions are often carried out in the presence of a base like sodium hydroxide (B78521) in an alcohol solvent. nih.gov The resulting quinolinyl-chalcones are of significant interest due to their prevalence in bioactive molecules.

Knoevenagel Condensation: this compound can also undergo Knoevenagel condensation with compounds possessing active methylene (B1212753) groups, such as malonic acid or Meldrum's acid. jmcs.org.mxscielo.org.mxresearchgate.net This reaction provides access to substituted acrylic acid derivatives or other vinylogous systems, which are valuable intermediates for further synthetic elaboration. researchgate.net

Aldol-Type Reactions: The presence of α-hydrogens on the propanal chain allows for enolate formation under basic conditions, which can then participate in Aldol-type self-condensation or crossed-Aldol reactions with other carbonyl compounds. These reactions lead to the formation of β-hydroxy aldehydes, which can be subsequently dehydrated to yield α,β-unsaturated aldehydes.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reactant | Conditions | Expected Product Class |

|---|---|---|---|

| Claisen-Schmidt Condensation | Acetophenone | NaOH, EtOH, rt | Quinolinyl-chalcone |

| Knoevenagel Condensation | Meldrum's acid | Base (e.g., piperidine) | Substituted vinylidene |

| Crossed-Aldol Reaction | Acetone | Base (e.g., NaOH) | β-Hydroxy ketone |

The aldehyde group can be selectively oxidized or reduced without affecting the quinoline (B57606) ring, and conversely, the quinoline moiety can be reduced while preserving the aldehyde. This chemoselectivity is crucial for targeted synthesis.

Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 3-(Quinolin-3-yl)propanoic acid. This transformation can be achieved using a variety of oxidizing agents. Mild reagents like silver oxide (Tollens' reagent) or more robust systems like potassium permanganate (B83412) can be employed, with the choice of reagent depending on the desired reaction conditions and compatibility with other functional groups. evitachem.com The synthesis of 3-propanoic acid derivatives from propanals is a well-established procedure. researchgate.net

Reduction: Chemoselective reduction of the aldehyde to the primary alcohol, 3-(Quinolin-3-yl)propan-1-ol (B8749993), is a common and useful transformation. evitachem.com Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this purpose, as they are generally not powerful enough to reduce the aromatic quinoline ring. For reductions where even milder conditions are needed, systems like MgCl₂-catalyzed reduction with pinacolborane (HBpin) can be employed, which show high chemoselectivity for carbonyl groups. sioc-journal.cn

Quinoline Ring Reduction: It is also possible to selectively reduce the quinoline ring while leaving the aldehyde group untouched. For instance, certain catalytic systems involving energy transfer can enable the chemoselective hydrogenation of quinolines. nih.gov This allows for the synthesis of 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanal, providing access to a different class of saturated heterocyclic aldehydes.

Table 2: Chemoselective Redox Reactions

| Transformation | Reagent(s) | Product |

|---|---|---|

| Aldehyde Oxidation | KMnO₄ or Ag₂O | 3-(Quinolin-3-yl)propanoic acid |

| Aldehyde Reduction | NaBH₄, MeOH | 3-(Quinolin-3-yl)propan-1-ol |

| Quinoline Reduction | Energy Transfer Catalysis, H₂ source | 3-(1,2,3,4-Tetrahydroquinolin-3-yl)propanal |

The reaction of this compound with amines provides access to imines and enamines, which are valuable intermediates for further functionalization, particularly for the synthesis of nitrogen-containing compounds.

Imine Formation: The condensation of this compound with primary amines (R-NH₂) under acid-catalyzed, dehydrating conditions yields N-substituted imines (Schiff bases). wikipedia.org This reaction proceeds through a carbinolamine intermediate which then eliminates water. libretexts.org The reaction of various amines with structurally similar quinoline-3-carbaldehydes to form imines is well-documented, indicating a similar reactivity for the propanal derivative. rsc.orgrsc.org These imines can be used in subsequent reactions, such as reductions to form secondary amines or as electrophiles in nucleophilic additions.

Enamine Formation: Reaction with secondary amines (R₂NH) under similar conditions leads to the formation of enamines. libretexts.org In this case, after the formation of the iminium ion intermediate, a proton is lost from the α-carbon of the aldehyde moiety, resulting in a carbon-carbon double bond conjugated with the nitrogen atom. libretexts.org Enamines are excellent nucleophiles and can be used in a variety of alkylation and acylation reactions.

Table 3: Formation of Imine and Enamine Derivatives

| Amine Type | Example Reactant | Conditions | Product Class |

|---|---|---|---|

| Primary Amine | Aniline | Acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark | Imine |

| Secondary Amine | Pyrrolidine | Acid catalyst, Toluene, Dean-Stark | Enamine |

Chemoselective Redox Manipulations

Transformations Involving the Quinoline Heterocyclic System

The quinoline core of the molecule offers a platform for a range of transformations, allowing for the introduction of new functional groups and the construction of fused ring systems. The inherent electronic properties of the quinoline ring, along with the directing effects of the C3-substituent, govern the regioselectivity of these reactions.

The quinoline ring is an electron-deficient heterocycle, which influences its reactivity. Generally, electrophilic aromatic substitution (e.g., nitration, halogenation) occurs preferentially on the electron-richer benzene (B151609) ring, typically at the C5 and C8 positions. tu-clausthal.de Conversely, nucleophilic substitution is favored at the electron-deficient C2 and C4 positions of the pyridine (B92270) ring. tu-clausthal.de

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have greatly expanded the possibilities for regioselective functionalization.

C2 and C4 Functionalization: Palladium- or rhodium-catalyzed reactions can direct the introduction of aryl or alkenyl groups at positions adjacent to the nitrogen atom. mdpi.com

C5 Halogenation: Metal-free protocols using reagents like trihaloisocyanuric acid have been developed for the selective halogenation of the C5 position in 8-substituted quinolines, a strategy applicable to this molecule. rsc.org

C8 Functionalization: Using a directing group strategy, where the aldehyde is first converted to an appropriate directing group (e.g., an amido group after oxidation and amidation), it is possible to achieve functionalization at the C8 position via metal-catalyzed C-H activation. mdpi.com

The existing 3-(propanal) substituent will exert an electronic and steric influence on these transformations, potentially modifying the typical reactivity patterns and yields.

Table 4: Potential Regioselective Functionalization Reactions

| Position | Reaction Type | Example Reagent/Catalyst System |

|---|---|---|

| C5 / C8 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) |

| C2 / C4 | Nucleophilic Substitution (on activated quinolines) | R-Li or Grignard reagents |

| C2 | C-H Arylation | Pd(OAc)₂, Arylboronic acid |

| C5 | Metal-Free Halogenation | Trichloroisocyanuric acid |

The quinoline nucleus can participate as a π-system in cycloaddition and annulation reactions to construct more complex, polycyclic architectures. These reactions are powerful tools for rapidly increasing molecular complexity.

[3+2] Cycloaddition: The quinoline ring can undergo dearomative [3+2] annulation reactions. For example, cobalt-catalyzed reactions with donor-acceptor aminocyclopropanes can lead to the formation of chiral, benzo-fused indolizidine systems. bohrium.com This type of transformation builds a five-membered ring fused to the quinoline core.

[4+2] Cycloaddition (Diels-Alder type): While the aromaticity of the quinoline system makes it a reluctant diene, certain activated quinolines or quinoline-based intermediates can participate in [4+2] cycloadditions. Annulation reactions, which are related processes, are widely used to synthesize the quinoline ring itself and can sometimes be adapted to add new rings to a pre-existing quinoline. rsc.orgmdpi.com

[3+3] Cycloaddition: Stepwise [3+3] cycloaddition reactions have emerged as a valuable method for synthesizing six-membered heterocyclic rings. nih.gov In this context, the quinoline system could be derivatized to act as a three-atom component, reacting with another three-atom synthon to build a new six-membered ring fused to the original heterocycle. For instance, pyridine and quinoline-derived ylides are known to participate effectively in such reactions. nih.gov

These advanced transformations highlight the potential of this compound as a building block for creating intricate, fused heterocyclic systems relevant to materials science and medicinal chemistry.

Table 5: Representative Cycloaddition and Annulation Reactions

| Reaction Type | Reactant Partner | Resulting Structure |

|---|---|---|

| [3+2] Annulation | Aminocyclopropane | Fused five-membered ring (e.g., Benzo-fused indolizidine) |

| [4+2] Annulation | Ynamides (with 2-aminoaryl-substituted quinoline) | Fused six-membered ring (e.g., Functionalized benzo[b] rsc.orgnaphthyridine) |

| [3+3] Cycloaddition | Enoldiazoacetate (with quinoline ylide derivative) | Fused six-membered nitrogen-containing ring |

Regioselective Functionalization of the Quinoline Core

Mechanistic Elucidation of Novel Reactivities

The reactivity of this compound is dictated by the interplay between the quinoline nucleus and the propanal sidechain. The aldehyde group is a primary site for nucleophilic addition and condensation reactions, while the quinoline ring, being an electron-deficient aromatic system, influences the reactivity of the sidechain and can participate in cyclization and substitution reactions. Mechanistic studies, though not extensively focused on this specific molecule, can be inferred from research on closely related quinoline-3-carbaldehydes and other substituted propanals.

Identification of Key Intermediates and Transition States

The elucidation of reaction mechanisms for this compound involves identifying the transient species—intermediates and transition states—that govern the reaction pathway. Based on analogous systems, several key reactive species can be postulated.

In base-catalyzed reactions, such as aldol-type condensations, the primary intermediate is the enolate . For instance, in the Claisen-Schmidt condensation of related quinoline-3-carbaldehydes with ketones, a base abstracts an α-proton from the ketone to form a reactive enolate. This enolate then attacks the carbonyl carbon of the aldehyde. rsc.orgnih.gov The subsequent unstable alkoxide intermediate readily undergoes dehydration to form a stable α,β-unsaturated ketone, known as a chalcone. rsc.org Visible light has been shown to promote the formation of the enol form, which then drives the condensation. rsc.orgnih.gov

In reductive amination reactions, which are crucial for introducing nitrogen-containing functional groups, the reaction between this compound and a primary amine would proceed through a hemiaminal intermediate . This species is formed by the nucleophilic attack of the amine on the carbonyl carbon. The hemiaminal is typically unstable and undergoes dehydration to form an imine (Schiff base) intermediate. core.ac.uk This imine is the key intermediate that is subsequently reduced to the final amine product. The formation of the imine is often the rate-determining step and can be facilitated by mild acidic catalysis. core.ac.uk

Phosphine-catalyzed reactions offer another avenue for the transformation of related aldehydes. In these reactions, a nucleophilic phosphine (B1218219) adds to an activated alkyne to generate a β-phosphonium enoate. This species is proposed to act as a Brønsted base, deprotonating the amide proton of an ortho-aminobenzaldehyde derivative. nih.gov The resulting anion then undergoes a Michael addition, followed by an intramolecular aldol-type cyclization, leading to a labile N-tosyldihydroquinoline intermediate . nih.gov Aromatization through the elimination of the tosyl group drives the reaction to completion.

In photochemical reactions, the quinoline moiety can absorb light, leading to an excited state with altered reactivity. In the synthesis of bis-quinolin-3-yl chalcones, visible light irradiation is suggested to excite the ketone reactant, facilitating deprotonation and the formation of a highly reactive enol intermediate that subsequently reacts with a quinoline-3-carbaldehyde. rsc.orgnih.gov For reactions involving radical pathways, as seen in some alkene aminoarylations, a spirocyclic transition state has been computationally identified for a 1,4-aryl shift, bypassing a traditional Meisenheimer intermediate. nih.gov

Computational Mechanistic Studies and Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing reaction pathways, characterizing the geometries of intermediates and transition states, and understanding the origins of selectivity for reactions involving quinoline derivatives. research-nexus.netarabjchem.orguantwerpen.be While specific DFT studies on this compound are not widely reported, analysis of related quinoline-3-carbaldehyde systems offers significant insight into the computational approaches that can be employed.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. In quinoline-chalcone hybrids derived from quinoline-3-carbaldehydes, DFT calculations have shown that the HOMO electron density is typically located on the electron-rich portion of the molecule (e.g., a chromene core), while the LUMO density is concentrated on the electron-deficient quinoline core. semanticscholar.org This separation indicates a potential for intramolecular charge transfer upon excitation. For this compound, the LUMO is expected to be centered on the quinoline ring and the aldehyde's carbonyl group, marking them as the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE): MEP and ALIE surfaces are used to visualize charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. arabjchem.orguantwerpen.be For quinoline derivatives, MEP surfaces typically show negative potential (red/yellow) around the nitrogen atom, indicating its basicity and ability to coordinate with electrophiles or metal catalysts. Positive potential (blue) is expected around the aldehyde proton and the hydrogens of the quinoline ring, marking them as acidic regions.

Reaction Pathway and Transition State Analysis: DFT calculations are instrumental in mapping the potential energy surface of a reaction. This involves locating and calculating the energies of reactants, intermediates, transition states, and products. For example, in a study on the demethylation of a dimethoxyquinoline-3-carbaldehyde, DFT was used to rationalize the observed regioselectivity by comparing the bond energies and thermodynamic favorability of demethylation at different positions. research-nexus.net Similarly, potential energy scans can reveal the energy barriers for processes like proton transfer in hydrogen-bonded systems, as demonstrated for quinoline-chalcone-chromene hybrids. semanticscholar.org For a potential reaction of this compound, computational analysis could compare different mechanistic pathways (e.g., concerted vs. stepwise) and identify the rate-determining transition state, providing a quantitative understanding of the reaction kinetics.

The table below illustrates typical data obtained from DFT calculations on related quinoline derivatives, which would be analogous to the data sought for a full computational study of this compound.

| Computational Method | Parameter | Typical Finding for Quinoline Derivatives | Implication for Reactivity | Reference |

|---|---|---|---|---|

| DFT/B3LYP | HOMO-LUMO Energy Gap | ~2.9 - 3.2 eV | Relates to molecular stability and electronic excitation energy. A smaller gap suggests higher reactivity. | semanticscholar.org |

| TD-DFT | Proton Transfer Energy Barrier | ~4 - 5 kcal/mol | Quantifies the energy required for intramolecular proton transfer, indicating the feasibility of tautomerization. | semanticscholar.org |

| DFT/M06-2X | Transition State Energy (ΔG‡) | +4.8 kcal/mol (for alkene addition) | Determines the rate of a reaction step. Lower barriers indicate faster kinetics. | nih.gov |

| DFT | Bond Dissociation Energies (BDE) | Calculated to assess stability | Identifies the weakest bonds and predicts sensitivity towards autoxidation or other degradation pathways. | arabjchem.orguantwerpen.be |

Advanced Spectroscopic and Computational Characterization of 3 Quinolin 3 Yl Propanal and Its Derivatives

Structural Characterization by High-Resolution Spectroscopic Methods

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules. The following sections detail the expected spectroscopic signatures of 3-(Quinolin-3-yl)propanal based on data from analogous compounds.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the quinoline (B57606) ring protons and the propanal side chain. The protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The H2 and H4 protons are characteristically downfield due to the electron-withdrawing effect of the nitrogen atom. The propanal side chain would exhibit two methylene (B1212753) groups and an aldehydic proton. The methylene protons adjacent to the quinoline ring (α-CH₂) would likely appear as a triplet, as would the methylene protons adjacent to the carbonyl group (β-CH₂). The aldehydic proton is expected to be a triplet at a significantly downfield shift (δ 9.5-10.0 ppm).

¹³C NMR: The carbon NMR spectrum will provide complementary information. The quinoline carbons will resonate in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen (C2 and C8a) appearing at the lower field. The carbonyl carbon of the aldehyde is highly deshielded and is expected to appear around δ 200 ppm. The methylene carbons of the propanal side chain will have characteristic shifts.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the protons of the propanal side chain. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for assigning the proton and carbon signals definitively by showing correlations between directly bonded and long-range coupled nuclei, respectively. For instance, HMBC would show correlations between the quinoline protons and the side-chain carbons, confirming the connectivity.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aldehydic-H | 9.7 - 9.9 | t | C=O | ~202 |

| Quinoline H2 | ~8.9 | s | Quinoline C2 | ~152 |

| Quinoline H4 | ~8.1 | s | Quinoline C4 | ~148 |

| Quinoline H5, H8 | 7.8 - 8.0 | m | Quinoline C8a | ~147 |

| Quinoline H6, H7 | 7.5 - 7.7 | m | Quinoline C4a | ~129 |

| α-CH₂ | ~3.2 | t | Quinoline C3 | ~135 |

| β-CH₂ | ~3.0 | t | Quinoline C5, C6, C7, C8 | 127 - 130 |

| α-CH₂ | ~45 | |||

| β-CH₂ | ~25 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are estimated values based on data for quinoline and related structures. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₁NO), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used as the ionization source. The high-resolution measurement would allow for the confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum would provide further structural information, likely showing the loss of the propanal side chain or parts of it.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₂NO⁺ | 186.0913 |

| [M+Na]⁺ | C₁₂H₁₁NNaO⁺ | 208.0733 |

| [M-CHO]⁺ | C₁₁H₁₀N⁺ | 156.0808 |

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound.

Vibrational (FTIR, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy

FTIR and Raman Spectroscopy: Vibrational spectroscopy probes the functional groups present in a molecule. In the FTIR spectrum of this compound, a strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1725 cm⁻¹. The C-H stretching vibration of the aldehyde group would appear as a pair of bands around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations of the quinoline ring are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the propanal side chain will be observed in the 2960-2850 cm⁻¹ range. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the quinoline ring system.

UV-Vis and Fluorescence Spectroscopy: The electronic absorption spectrum (UV-Vis) of this compound in a solvent like ethanol (B145695) is expected to show multiple absorption bands characteristic of the quinoline chromophore. Typically, quinoline derivatives exhibit bands corresponding to π-π* transitions. These are often observed in the range of 250-350 nm. The presence of the aldehyde group might cause a slight shift in these absorption maxima compared to unsubstituted quinoline. The fluorescence spectrum would reveal the emission properties of the molecule upon excitation at one of its absorption maxima. Quinoline and its derivatives are often fluorescent, and the emission wavelength and quantum yield would be sensitive to the substitution pattern and the solvent environment.

| Spectroscopic Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| FTIR | ~1725 | C=O stretch (aldehyde) |

| FTIR | ~2820, ~2720 | C-H stretch (aldehyde) |

| FTIR | >3000 | Aromatic C-H stretch |

| FTIR | 1600-1450 | Aromatic C=C and C=N stretch |

| UV-Vis | 250-350 | π-π* transitions of the quinoline ring |

Table 3: Predicted Vibrational and Electronic Spectroscopic Data for this compound.

Theoretical and Quantum Chemical Investigations

Computational chemistry provides a powerful tool to complement experimental findings and to predict molecular properties.

Density Functional Theory (DFT) for Ground State Properties

DFT calculations, using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the ground-state geometry of this compound. From the optimized geometry, various molecular properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. Theoretical vibrational frequencies can also be calculated and compared with experimental FTIR and Raman data to aid in the assignment of spectral bands.

Molecular Dynamics and Conformational Analysis

The conformational landscape of this compound is of significant interest for understanding its chemical behavior and potential interactions in various environments. Molecular dynamics (MD) simulations and conformational analysis provide a powerful lens through which to explore the molecule's flexibility and preferred spatial arrangements. These computational techniques allow for the investigation of the molecule's dynamic behavior over time, offering insights into the stability of different conformers and the energy barriers between them.

MD simulations for this compound are typically performed using classical force fields, such as OPLS (Optimized Potentials for Liquid Simulations), which have been successfully applied to a wide range of organic molecules, including quinoline derivatives. uantwerpen.be These simulations model the molecule's movements by solving Newton's equations of motion for each atom, considering the forces exerted by bonded and non-bonded interactions. The simulation is typically run for a duration sufficient to sample a representative range of conformational space, often on the nanosecond timescale. mdpi.combiorxiv.org

Conformational analysis of the propanal side chain attached to the quinoline core is crucial. The rotation around the C-C single bonds of the propanal moiety gives rise to various staggered and eclipsed conformations. For a simple alkanal like propanal, key conformations include syn-eclipsed, gauche, and anti-staggered forms, each with distinct energy levels. nih.gov In the case of this compound, the bulky quinoline group significantly influences the relative energies of these conformers due to steric hindrance and potential non-covalent interactions.

Density Functional Theory (DFT) calculations, often at the B3LYP level with a suitable basis set like 6-31G(d,p) or higher, are employed to obtain accurate energies for the various conformers identified through MD simulations or systematic conformational searches. researchgate.netscirp.org These calculations help in identifying the global minimum energy conformation and the relative energies of other stable conformers. The solvent environment can also be modeled using implicit solvation models like the Solvation Model based on Density (SMD) to provide a more realistic representation of the conformational preferences in solution. preprints.org

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cquinoline-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 | 65.2 |

| Gauche (+) | ~60° | 1.25 | 17.4 |

| Gauche (-) | ~-60° | 1.25 | 17.4 |

Elucidation of Electronic Structure and Reactivity Descriptors (HOMO/LUMO)

The electronic structure of this compound is fundamental to understanding its reactivity, spectroscopic properties, and potential as a precursor in chemical synthesis. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. rsc.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity. scirp.org

DFT calculations are the primary tool for elucidating the electronic structure of molecules like this compound. scirp.orgmdpi.com By solving the Kohn-Sham equations, DFT methods can provide accurate descriptions of the shapes and energies of the molecular orbitals. For quinoline and its derivatives, the HOMO is often a π-orbital delocalized over the aromatic ring system, while the LUMO is typically a π*-orbital. bohrium.comnih.gov The distribution of these orbitals provides insight into the most probable sites for electrophilic and nucleophilic attack. uantwerpen.be

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for predicting reactivity trends.

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to a harder molecule.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.95 |

| Electronegativity (χ) | 4.40 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.41 |

| Electrophilicity Index (ω) | 3.96 |

Note: This table contains hypothetical data calculated from plausible HOMO and LUMO energy values for illustrative purposes. The values are derived from general trends observed in computational studies of quinoline derivatives and are not based on published data for this compound.

The analysis of these descriptors suggests that this compound, with a significant HOMO-LUMO gap, is expected to be a relatively stable molecule. The distribution of the HOMO and LUMO will likely show the π-system of the quinoline ring as the primary site for electron donation and acceptance, respectively, which is a common feature for quinoline derivatives. bohrium.com

Strategic Applications in Complex Organic Synthesis and Material Precursors

Utilization as a Versatile Synthetic Synthon for Chemical Libraries

The quinoline (B57606) scaffold is recognized as a "privileged" structure in medicinal chemistry, as it is a core component in numerous biologically active compounds and approved drugs. acs.orgmit.edu Consequently, 3-(Quinolin-3-yl)propanal represents an ideal starting point, or synthon, for the construction of chemical libraries aimed at drug discovery and biological screening. google.com The aldehyde functionality of the propanal side chain provides a reactive handle for a multitude of chemical transformations, allowing for the systematic introduction of molecular diversity.

Researchers can leverage the reactivity of the aldehyde group in reactions such as reductive amination, Wittig reactions, aldol (B89426) condensations, and the formation of imines and hydrazones to append a wide array of substituents and functional groups. mdpi.com Each of these reactions can be performed with a large set of diverse building blocks (e.g., various amines, phosphonium (B103445) ylides, ketones), rapidly generating a library of novel quinoline derivatives. These libraries are crucial for high-throughput screening campaigns to identify new lead compounds for therapeutic targets in areas like cancer, infectious diseases, and neurodegenerative disorders. researchgate.netresearchgate.netnih.gov The combination of the quinoline core's inherent biological relevance with the diversity introduced at the propanal side chain makes this compound a powerful tool for exploring chemical space and accelerating the discovery of new bioactive molecules. mdpi.com

Table 1: Exemplary Reactions for Chemical Library Synthesis from this compound

| Reaction Type | Reagent Class | Resulting Functional Group | Potential for Diversity |

| Reductive Amination | Primary/Secondary Amines | Substituted Amines | High; based on the variety of available amines. |

| Wittig Reaction | Phosphonium Ylides | Alkenes | High; variation in the R-groups of the ylide. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | α,β-Unsaturated Systems | Moderate; depends on available active methylene compounds. researchgate.net |

| Hydrazone Formation | Hydrazines/Hydrazides | Hydrazones | High; diverse hydrazide and hydrazine (B178648) inputs. mdpi.com |

Role in the Modular Construction of Functionalized Heterocyclic Scaffolds

The concept of modular synthesis, particularly through multicomponent reactions (MCRs), is a cornerstone of modern synthetic efficiency, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov this compound is an excellent substrate for such reactions due to its aldehyde group, which can readily participate in the formation of new ring systems. This enables the modular assembly of complex, polycyclic heterocyclic scaffolds that incorporate the quinoline moiety. researchgate.netacs.org

For instance, the propanal moiety can react in Povarov-type reactions, which are three-component reactions between an aldehyde, an amine, and an activated alkene to yield tetrahydroquinolines. nih.gov Using this compound in this context would lead to novel structures containing two quinoline units with specific stereochemical arrangements. Similarly, the aldehyde can be a key component in the synthesis of pyrazoles, pyridines, and other heterocyles. nih.gov The term "modular" reflects the ability to systematically vary each of the components in the reaction, allowing chemists to fine-tune the steric and electronic properties of the final heterocyclic scaffold. acs.org This approach is highly valued for its atom economy and its capacity to rapidly generate structural complexity from simple, readily available building blocks. researchgate.net The use of quinoline-3-carbaldehydes, a closely related class of compounds, as building blocks for new heterocyclic systems has been well-documented, underscoring the potential of the propanal derivative. mdpi.commdpi.com

Precursor for Advanced Building Blocks and Fine Chemicals

Beyond its direct use in library and scaffold synthesis, this compound serves as a precursor for other advanced building blocks and fine chemicals. syn-c.com The propanal functional group can be readily transformed into other useful moieties through standard organic reactions, thereby expanding its synthetic utility.

Key transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 3-(Quinolin-3-yl)propanoic acid . This transformation is typically achieved using mild oxidizing agents. The resulting carboxylic acid is a versatile intermediate in its own right, useful for amide bond formation, esterification, or as a precursor in other synthetic routes. evitachem.comnih.gov

Reduction: The aldehyde can be reduced to a primary alcohol, affording 3-(Quinolin-3-yl)propan-1-ol (B8749993) . evitachem.com This reduction can be accomplished with high chemoselectivity using reducing agents like sodium borohydride (B1222165). researchgate.net The resulting alcohol can be used in ether synthesis, converted to leaving groups (like tosylates or halides) for nucleophilic substitution reactions, or used in the synthesis of specialized materials like dyes. evitachem.com

Other Derivations: The propanal can be converted into a terminal alkyne or an amine, further diversifying the range of available advanced building blocks derived from this single precursor.

These secondary building blocks are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the quinoline motif is desired for its specific electronic, optical, or biological properties. evitachem.com

Table 2: Transformation of this compound into Advanced Building Blocks

| Starting Material | Transformation | Product | Product Class |

| This compound | Oxidation | 3-(Quinolin-3-yl)propanoic acid | Carboxylic Acid |

| This compound | Reduction | 3-(Quinolin-3-yl)propan-1-ol | Primary Alcohol |

| This compound | Reductive Amination | N-Substituted-3-(quinolin-3-yl)propan-1-amine | Secondary/Tertiary Amine |

Catalytic Systems and Ligand Design Incorporating Quinoline-Propanal Moieties

In the field of homogeneous catalysis, the design of ligands that coordinate to a metal center is paramount for controlling the catalyst's activity, selectivity, and stability. nih.govacs.org Quinoline-containing molecules are frequently employed as "privileged" ligand scaffolds due to the strong coordinating ability of the quinoline nitrogen atom and the rigid, planar structure of the ring system. nih.govresearchgate.net

This compound provides a platform for the rational design of novel ligands. While the aldehyde itself is not typically a strong coordinating group, it can be easily modified to install a second donor atom, creating a chelating ligand. For example, condensation of the propanal with a chiral amine or amino alcohol would generate a chiral Schiff base ligand. This new ligand, featuring both the quinoline nitrogen and the imine nitrogen (or an amino alcohol oxygen), could form a stable chelate complex with a transition metal like ruthenium, palladium, or copper. researchgate.netmdpi.com

Such custom-designed ligands are sought after for asymmetric catalysis, where the chiral environment created by the ligand around the metal center can induce high enantioselectivity in the reaction product. nih.gov Catalytic systems incorporating quinoline-based ligands have found application in a variety of important transformations, including transfer hydrogenation, C-H functionalization, and cross-coupling reactions. nih.govmdpi.com The modularity of synthesizing ligands from this compound allows for the fine-tuning of the ligand's steric and electronic properties to optimize performance for a specific catalytic process.

Emerging Research Horizons and Future Directions

Development of Asymmetric Synthetic Routes to Chiral Analogues

The introduction of chirality into drug candidates is a critical aspect of modern pharmaceutical development, as different enantiomers of a molecule can exhibit vastly different biological activities. The development of asymmetric synthetic routes to produce chiral analogues of 3-(Quinolin-3-yl)propanal is a significant and promising research frontier. While direct asymmetric synthesis of this specific propanal is not yet widely reported, the broader field of asymmetric catalysis offers powerful tools that could be adapted for this purpose. mdpi.com

Current research focuses on several catalytic strategies for creating chiral molecules. frontiersin.org For instance, organocatalysis using bifunctional catalysts, such as those based on cinchona alkaloids or squaramides, has been successfully employed for the asymmetric synthesis of complex heterocyclic structures like pyrrolo[3,2-c]quinolines. researchgate.net Such catalysts could potentially be used to control the stereoselective addition to the propanal moiety or to an unsaturated precursor. Another powerful technique is transition-metal catalysis, particularly with chiral ligands. Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction), for example, has been used to create chiral alkanols with exceptionally high enantiomeric purity (>99% ee), which could then be oxidized to the corresponding chiral aldehydes. nih.gov

Future research will likely focus on applying these established asymmetric methodologies to precursors of this compound. This could involve the asymmetric reduction of a corresponding α,β-unsaturated aldehyde or the enantioselective alkylation of a suitable pronucleophile. The development of such routes is essential for accessing single-enantiomer derivatives for biological screening and for the synthesis of complex, stereochemically defined natural products and pharmaceuticals. nih.govresearchgate.net

Table 1: Potential Asymmetric Strategies for Chiral Analogues

| Catalytic Strategy | Catalyst Type | Potential Application to this compound Synthesis | Key Advantage |

| Organocatalysis | Chiral Squaramide or Thiourea | Enantioselective functionalization of the propanal side chain. | Metal-free, environmentally benign conditions. |

| Transition-Metal Catalysis | Chiral Ligand Complexes (e.g., with Rh, Ru, Pd) | Asymmetric hydrogenation of unsaturated precursors. | High efficiency and turnover numbers. |

| Metallo-photoredox Catalysis | Copper(II)-BOX complexes | Asymmetric alkylation of ketimine derivatives to build chiral centers. frontiersin.org | Mild reaction conditions using light as an energy source. frontiersin.org |

| Enzymatic Resolution | Lipases | Kinetic resolution of a racemic mixture of a precursor alcohol. nih.gov | High enantioselectivity under mild conditions. nih.gov |

Integration into Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous synthesis, is rapidly transforming chemical manufacturing from traditional batch processes to more efficient, safer, and scalable systems. polimi.it The integration of this compound synthesis and its subsequent derivatization into continuous flow protocols represents a major area for future development. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and the ability to safely handle hazardous reagents or intermediates. acs.orgucl.ac.uk

The synthesis of quinoline (B57606) derivatives has already been successfully adapted to flow systems. Researchers have developed continuous-flow strategies for producing 3-substituted quinolines, demonstrating the feasibility of this approach. acs.org For example, a continuous reaction for synthesizing 2-methylquinoline (B7769805) compounds from nitroarenes using a heterogeneous catalyst has been reported, highlighting the green chemistry benefits of avoiding strong acids and oxidants. rsc.org Such methodologies could be adapted for the synthesis of the this compound core structure.

Furthermore, the reactive aldehyde group of the target molecule is well-suited for subsequent in-line transformations in a multi-step flow process. This could involve continuous reduction to the alcohol, oxidation to the carboxylic acid, or imine formation followed by cyclization, all within an integrated flow reactor system. This approach not only accelerates the synthesis of a library of derivatives but also minimizes manual handling and purification steps, leading to a more efficient and sustainable process. polimi.itucl.ac.uk

Table 2: Comparison of Batch vs. Flow Synthesis for Quinoline Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Often challenging, requires process redesign. | Readily scalable by running the system for longer periods. organic-chemistry.org |

| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes minimize risk, better heat dissipation. acs.org |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over all reaction parameters. polimi.it |

| Efficiency | Can be slower, with significant downtime between batches. | Faster reaction optimization and higher throughput. acs.org |

| Reproducibility | Can vary between batches. | Highly reproducible due to consistent conditions. |

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique, green, and powerful methods for activating molecules and driving chemical reactions under mild conditions. These techniques are particularly promising for the functionalization of heterocyclic compounds like quinolines. jcu.edu.au

Photochemical reactions, initiated by visible or UV light, can enable transformations that are difficult to achieve through traditional thermal methods. whiterose.ac.uk For this compound, this could involve photochemical cycloadditions, C-H functionalization, or the generation of radical intermediates for subsequent coupling reactions. Research has demonstrated the successful photochemical synthesis of 3-substituted quinolines in continuous flow, where the efficient penetration of light in microreactors leads to improved yields and reduced reaction times. acs.orgresearchgate.net The aldehyde group itself can participate in photochemical reactions, such as Paterno-Büchi cycloadditions with alkenes to form oxetanes. The exploration of these light-driven transformations could lead to novel molecular scaffolds derived from this compound.

Electrochemistry provides an alternative reagent-free method for oxidation and reduction. The electrochemical properties of various quinoline carbaldehydes have been studied, revealing a strong correlation between the molecular structure and the oxidation/reduction potentials. nih.gov This knowledge can be harnessed to selectively oxidize the aldehyde of this compound to a carboxylic acid or reduce it to an alcohol without the need for chemical oxidants or reductants. Furthermore, electrochemical methods can be used to generate reactive species for C-C or C-N bond formation, enabling the derivatization of the quinoline ring. researchgate.netrsc.orgrsc.org

Computational Design of Novel Reactions and Derivatizations

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research. frontiersin.org For this compound, computational methods can accelerate the discovery of new derivatives and reactions by predicting their properties and outcomes before any laboratory work is undertaken.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, elucidate transition states, and predict the feasibility of novel synthetic routes. researchgate.net For example, by calculating the energy barriers for different reaction pathways, researchers can identify the most promising conditions for a desired transformation. This approach can guide the design of new catalytic systems for the derivatization of the propanal side chain or the quinoline core. bohrium.com

Furthermore, molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful computational techniques for designing new biologically active molecules. acs.orgrsc.org By docking virtual libraries of derivatives of this compound into the active sites of target proteins (such as enzymes or receptors), researchers can predict their binding affinities and identify promising candidates for synthesis and biological testing. nih.govmdpi.com This computational pre-screening saves significant time and resources compared to traditional high-throughput screening of physical compounds. These in silico methods can guide the rational design of new derivatives with enhanced potency and selectivity, paving the way for the development of novel therapeutics based on the quinoline scaffold. frontiersin.orgrsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(Quinolin-3-yl)propanal, and how can yield and purity be optimized?

- Methodology :

- Aldehyde Functionalization : Start with quinolin-3-yl derivatives (e.g., quinolin-3-ylmethanol) and oxidize using pyridinium chlorochromate (PCC) in dichloromethane. Monitor reaction progress via TLC.

- Cross-Coupling Reactions : Palladium-catalyzed coupling between quinoline derivatives and propanal precursors. Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) resolves impurities. For analogs like 3-(4-isobutyl-phenyl)-propanal, yields of ~11% have been reported using similar methods .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aldehyde protons at δ 9.7–10.1 ppm and quinoline aromatic protons at δ 7.5–8.8 ppm. ¹³C NMR confirms carbonyl (δ ~200 ppm) and quinoline carbons .

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions (e.g., m/z 200.18 for C₁₃H₁₃NO). Compare with NIST reference data .

- FT-IR : Aldehyde C=O stretch at ~1720 cm⁻¹ and quinoline C=N at ~1620 cm⁻¹ .

Q. How should this compound be stored to maintain stability, and what methods detect degradation?

- Methodology :

- Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation. Avoid aqueous solvents to limit hydrolysis .

- Degradation Monitoring : Use HPLC with a C18 column (acetonitrile/water gradient) to detect aldehyde oxidation products (e.g., carboxylic acids). Stability studies under accelerated conditions (40°C/75% RH) assess shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY clarifies spatial proximity of quinoline and propanal moieties .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data. Software like Gaussian or ORCA aids in spectral simulation .

Q. What strategies elucidate the mechanism of this compound in antimicrobial activity assays?

- Methodology :

- Enzyme Inhibition Studies : Test against mycobacterial enoyl-ACP reductase (InhA) for anti-tubercular activity. Use Michaelis-Menten kinetics to measure IC₅₀ values .

- Structure-Activity Relationship (SAR) : Syntize analogs (e.g., replacing quinoline with pyridine) and compare MIC values against M. tuberculosis H37Rv .

Q. How does computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- Reactivity Descriptors : Calculate electrophilicity index (ω) and Fukui functions using DFT to identify reactive sites (e.g., aldehyde carbon) .

- Transition State Analysis : Simulate reaction pathways (e.g., Grignard addition) with QM/MM methods. Compare activation energies for different nucleophiles .

Q. What experimental approaches determine stereochemical outcomes in asymmetric synthesis of this compound derivatives?

- Methodology :

- Chiral Catalysts : Use Jacobsen’s thiourea catalysts for enantioselective aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Circular Dichroism (CD) : Correlate CD spectra with absolute configuration of products. X-ray crystallography provides definitive stereochemical assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.